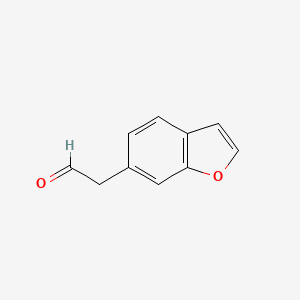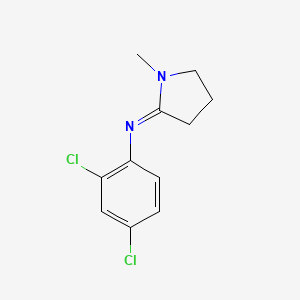
Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- typically involves the reaction of 2,4-dichloroaniline with a suitable pyrrolidine derivative under specific conditions. One common method involves the use of a condensation reaction where 2,4-dichloroaniline is reacted with 1-methylpyrrolidine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction of the imine group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with specific receptors in the body can lead to therapeutic effects, making it a potential candidate for drug development .
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds such as 1-methylpyrrolidine, 2,4-dichlorophenylpyrrolidine
Other heterocycles: Piperidine, morpholine
Uniqueness
Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- is unique due to the presence of both the pyrrolidine ring and the 2,4-dichlorophenyl group, which confer specific chemical and biological properties. This combination makes it distinct from other pyrrolidine derivatives and heterocycles, providing unique opportunities for its application in various fields .
特性
CAS番号 |
27050-35-7 |
|---|---|
分子式 |
C11H12Cl2N2 |
分子量 |
243.13 g/mol |
IUPAC名 |
N-(2,4-dichlorophenyl)-1-methylpyrrolidin-2-imine |
InChI |
InChI=1S/C11H12Cl2N2/c1-15-6-2-3-11(15)14-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
LUMCYRIZVCIYDU-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1=NC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12900475.png)

![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide](/img/structure/B12900483.png)
![3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12900487.png)
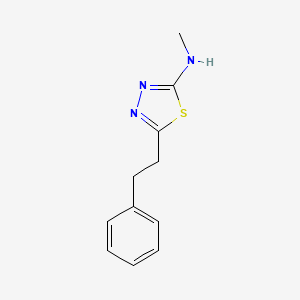

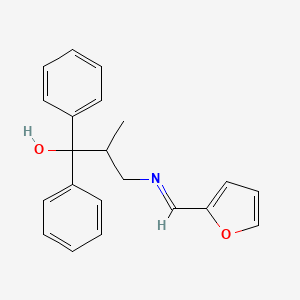
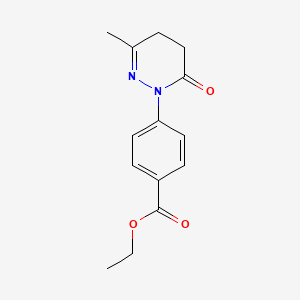
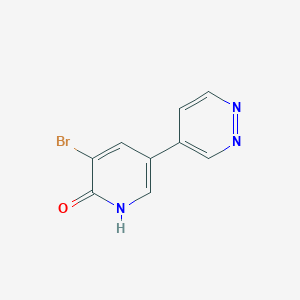

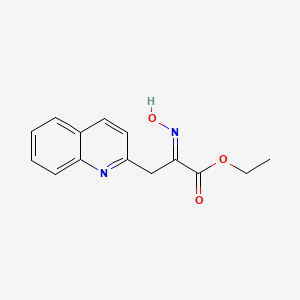

![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)
